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Compound of Interest

Compound Name: INU-152

Cat. No.: B608111

Introduction:

VIP152, also known as Enitociclib and formerly as BAY 1251152, is an investigational, potent,
and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As the catalytic
subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in
the regulation of gene transcription.[2] By blocking the kinase activity of CDK9, VIP152
prevents the activation of RNA Polymerase I, leading to the inhibition of transcription of key
anti-apoptotic proteins, such as MYC and MCL-1.[2][3][4] This mechanism induces cell cycle
arrest and apoptosis in tumor cells, making VIP152 a promising therapeutic agent for various
advanced malignancies.[2] These application notes provide a summary of the available dosage
and administration guidelines based on preclinical and clinical data.

Mechanism of Action: CDK9 Inhibition

VIP152 exerts its anti-tumor activity by selectively inhibiting CDK9. This inhibition disrupts the
transcription of short-lived oncoproteins and pro-survival factors that are critical for cancer cell
proliferation and survival.[5] The proposed signaling pathway involves the binding of VIP152 to
P-TEFDb, leading to a decrease in transcriptional activity and subsequent apoptosis.[3][4]
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Caption: Proposed signaling pathway of VIP152.

Dosage and Administration
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The following dosage and administration guidelines are based on a first-in-human, Phase |
dose-escalation study (NCT02635672) in patients with advanced solid tumors or aggressive
non-Hodgkin lymphoma (NHL).[1][6]

~linical Trial :

Parameter Value Reference
Drug VIP152 (Enitociclib) [1][6]
Previous Name BAY 1251152 [1]

Route of Administration Intravenous (1V) infusion [1][6]
Infusion Duration 30 minutes [6]

) Once weekly on Days 1, 8,
Dosing Schedule [7]
and 15 of a 21-day cycle

5mg, 10 mg, 15 mg, 22.5 mg,

Dose Escalation Cohorts [1][6]
30 mg
Maximum Tolerated Dose
30 mg [1][6]
(MTD)
Dose-Limiting Toxicity (DLT) Grade 3/4 neutropenia [1][6]

Adverse Events

The most common adverse events observed in the Phase | trial were primarily Grade 1/2.
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Incidence (Any Incidence (Grade
Adverse Event Reference

Grade) 3/4)
Nausea 75.7% - [1][6]
Vomiting 56.8% - [1][6]
Neutropenia - 22% [1][6]
Anemia - 11% [1][6]
Abdominal Pain - 8% [1][6]
Increased Alkaline

8% [1][6]

Phosphatase
Hyponatremia - 8% [1][6]

Experimental Protocols
Phase | Clinical Trial Protocol (NCT02635672)

This protocol outlines the methodology for the first-in-human, open-label, multicenter, dose-
escalation study of VIP152.

Objective: To determine the safety, tolerability, MTD, pharmacokinetics, pharmacodynamics,
and preliminary anti-tumor activity of VIP152.

Patient Population: Adult patients with advanced solid tumors or aggressive NHL who are
refractory to or have exhausted all available therapies.[1][6]
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Patient Screening &
Eligibility Assessment
Dose Escalation Cohorts
(5, 10, 15, 22.5, 30 mg)
VIP152 IV Infusion
(30 min, once weekly for 3 weeks)
Safety & Tolerability Pharmacokinetic & Tumor Response Assessment
Monitoring (AEs, DLTS) Pharmacodynamic Analysis (e.g., Cheson criteria)
(MTD Determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b608111?utm_src=pdf-body-img
https://www.benchchem.com/product/b608111?utm_src=pdf-custom-synthesis
https://aacrjournals.org/clincancerres/article/28/7/1285/682210/First-in-Human-Dose-Escalation-Study-of-Cyclin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Facebook [cancer.gov]

3. researchgate.net [researchgate.net]

4. VIP152 is a selective CDKO inhibitor with pre-clinical in vitro and in vivo efficacy in chronic
lymphocytic leukemia - PMC [pmc.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in
Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. ascopubs.org [ascopubs.org]

« To cite this document: BenchChem. [Application Notes and Protocols for VIP152 (INU-152)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608111#inu-152-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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